5-Bromobenzo[d]oxazol-2-amine
CAS No.: 64037-07-6
Cat. No.: VC1960101
Molecular Formula: C7H5BrN2O
Molecular Weight: 213.03 g/mol
* For research use only. Not for human or veterinary use.
![5-Bromobenzo[d]oxazol-2-amine - 64037-07-6](/images/structure/VC1960101.png)
Specification
CAS No. | 64037-07-6 |
---|---|
Molecular Formula | C7H5BrN2O |
Molecular Weight | 213.03 g/mol |
IUPAC Name | 5-bromo-1,3-benzoxazol-2-amine |
Standard InChI | InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) |
Standard InChI Key | HMRSJGDFTOUVBW-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1Br)N=C(O2)N |
Canonical SMILES | C1=CC2=C(C=C1Br)N=C(O2)N |
Introduction
Chemical Structure and Properties
Structural Characteristics
5-Bromobenzo[d]oxazol-2-amine features a planar molecular structure with a benzoxazole core, consisting of a benzene ring fused to an oxazole moiety. The compound contains a bromine atom at the 5-position of the benzene portion and an amino group at the 2-position of the oxazole ring.
Chemical Identifiers and Properties
The compound is defined by several chemical identifiers and physical properties, summarized in Table 1:
Table 1: Chemical Identifiers and Physical Properties of 5-Bromobenzo[d]oxazol-2-amine
Parameter | Value |
---|---|
CAS Number | 64037-07-6 |
Molecular Formula | C₇H₅BrN₂O |
Molecular Weight | 213.03 g/mol |
SMILES Notation | C1=CC2=C(C=C1Br)N=C(O2)N |
InChI | InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) |
InChIKey | HMRSJGDFTOUVBW-UHFFFAOYSA-N |
Appearance | Solid |
Purity (Commercial) | ≥98% |
Spectroscopic Properties
Mass spectrometry data indicates several adduct forms of the compound with their respective mass-to-charge ratios (m/z) and predicted collision cross-sections, as shown in Table 2:
Table 2: Predicted Mass Spectrometry Characteristics
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 212.96581 | 136.9 |
[M+Na]⁺ | 234.94775 | 141.3 |
[M+NH₄]⁺ | 229.99235 | 142.4 |
[M+K]⁺ | 250.92169 | 142.9 |
[M-H]⁻ | 210.95125 | 139.0 |
[M+Na-2H]⁻ | 232.93320 | 140.3 |
[M]⁺ | 211.95798 | 137.0 |
[M]⁻ | 211.95908 | 137.0 |
Synthesis Methods
General Synthetic Approaches
The synthesis of 5-Bromobenzo[d]oxazol-2-amine typically involves reactions with 2-amino-4-bromophenol as a key starting material. Various synthetic routes have been developed, focusing on the formation of the benzoxazole ring through cyclization reactions .
Synthesis from 2-Amino-4-bromophenol
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
5-Bromobenzo[d]oxazol-2-amine serves as an important building block in the synthesis of more complex pharmaceutically active compounds. The presence of the bromine atom provides a reactive site for various coupling reactions, allowing for further structural elaboration.
Protein Degrader Building Blocks
The compound is classified as part of the "Protein Degrader Building Blocks" product family, indicating its potential application in the development of targeted protein degradation therapies, an emerging area in drug discovery .
Sphingosine-1-Phosphate (S1P) Research
Derivatives of benzoxazole, including those related to 5-Bromobenzo[d]oxazol-2-amine, have been investigated as inhibitors of the S1P1 receptor and Spns2 (an S1P exporter), which are targets for treating multiple sclerosis and ulcerative colitis .
Alzheimer's Disease Research
2-Substituted benzo[d]oxazol-5-amine derivatives, structurally related to 5-Bromobenzo[d]oxazol-2-amine, have shown promise in Alzheimer's disease research. These compounds are designed as multi-target directed ligands (MTDLs) to address the multifactorial nature of the disease, including cholinergic deficit, amyloid-beta plaque formation, and neuronal death .
Current Research and Developments
Structure-Activity Relationship Studies
Ongoing research into benzoxazole derivatives emphasizes structure-activity relationship studies to identify optimal substitution patterns for specific biological activities. The versatility of the 5-Bromobenzo[d]oxazol-2-amine scaffold allows for systematic modification to enhance efficacy against various targets .
Multi-Target Directed Ligand Strategy
The application of 5-Bromobenzo[d]oxazol-2-amine derivatives in the multi-target directed ligand (MTDL) strategy has gained significant attention, particularly in the context of complex neurodegenerative disorders like Alzheimer's disease. This approach aims to address multiple pathological mechanisms simultaneously with a single compound .
Recent Findings in Pharmaceutical Applications
A notable compound (92) derived from the 2-substituted benzo[d]oxazol-5-amine scaffold has demonstrated promising results in Alzheimer's disease models, exhibiting:
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Potent inhibitory activities against acetylcholinesterase (AChE) (IC₅₀ = 0.052 ± 0.010 μM)
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Significant butyrylcholinesterase (BuChE) inhibition (IC₅₀ = 1.085 ± 0.035 μM)
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Amyloid-beta aggregation inhibition
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Good blood-brain barrier permeability (Pe = 10.80 ± 0.055 × 10⁻⁶ cm s⁻¹)
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Neuroprotective properties on SH-SY5Y neuroblastoma cell lines
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Improvement of cognitive and spatial memory impairment in in-vivo models
Supplier | Package Size | Purity | Price Range (USD) | Delivery Time |
---|---|---|---|---|
CP Lab Safety | 1 gram | ≥98% | Not specified | 5 days |
Zhejiang J&C Biological Technology Co. | 1 gram | 99% | Not specified | Not specified |
Zhuozhou Wenxi Import and Export Co. | 1 kg | 99%+ HPLC | $10.00-15.00/kg | Not specified |
ChemScene | Various | 98% | Not specified | Room temperature shipping |
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